![molecular formula C11H13ClO3 B6356657 1-Chloro-3-(3,4-dimethoxyphenyl)propan-2-one CAS No. 33251-02-4](/img/structure/B6356657.png)
1-Chloro-3-(3,4-dimethoxyphenyl)propan-2-one
Overview
Description
“1-Chloro-3-(3,4-dimethoxyphenyl)propan-2-one” is a chemical compound with the molecular formula C11H13ClO3 and a molecular weight of 228.68 . It is also known as "3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one" .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13ClO3/c1-14-10-4-3-8(7-11(10)15-2)9(13)5-6-12/h3-4,7H,5-6H2,1-2H3 . This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
The compound is a solid or liquid at room temperature . It has a predicted boiling point of 348.7±32.0 °C and a density of 1.161 .
Scientific Research Applications
- Antifungal, Bactericidal, and Herbicidal Properties : Triazole derivatives, including β-azolyl ketones, have been described as efficient components in formulations with fungicidal, bactericidal, and herbicidal effects .
- Stability and Binding : Nitrogen-containing heteroarenes are important bioactive compounds due to their stability and ability to bind “privileged structures” through hydrogen bonding .
Isoquinoline Precursor
In another study, a related compound, 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide , was synthesized as an isoquinoline precursor (IQP) . Isoquinoline alkaloids, such as papaverine, exhibit vasodilator and smooth muscle relaxant properties. This compound serves as a building block for further isoquinoline-based drug development.
Safety and Hazards
properties
IUPAC Name |
1-chloro-3-(3,4-dimethoxyphenyl)propan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-14-10-4-3-8(5-9(13)7-12)6-11(10)15-2/h3-4,6H,5,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNZDXGTZMUGRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)CCl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-(3,4-dimethoxyphenyl)propan-2-one |
Synthesis routes and methods
Procedure details
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